molecular formula C10H10ClNO B14376410 3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one CAS No. 88426-99-7

3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14376410
CAS No.: 88426-99-7
M. Wt: 195.64 g/mol
InChI Key: NNVBQSNZQIEAHI-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound is characterized by the presence of a chloroethyl group attached to the indole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with chloroethyl reagents. One common method is the alkylation of indole with 2-chloroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced indole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Nucleophilic Substitution: Substituted indole derivatives with various functional groups.

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

Scientific Research Applications

3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of key enzymatic processes and disruption of cellular functions, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Lomustine: An alkylating agent used in chemotherapy, similar in structure due to the presence of a chloroethyl group.

    Semustine: Another alkylating agent with a similar mechanism of action.

    2-Chloroethyl-3-sarcosinamide-1-nitrosourea: A compound with similar alkylating properties.

Uniqueness

3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core structure, which imparts distinct chemical and biological properties compared to other chloroethyl-containing compounds

Properties

CAS No.

88426-99-7

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-(2-chloroethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H10ClNO/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)

InChI Key

NNVBQSNZQIEAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCCl

Origin of Product

United States

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